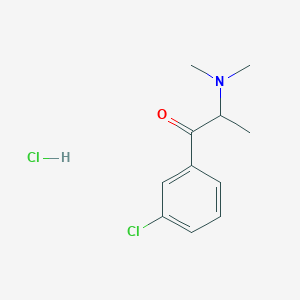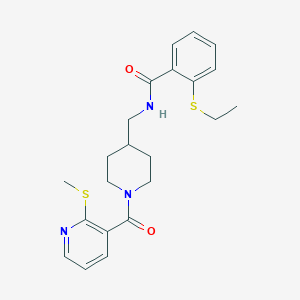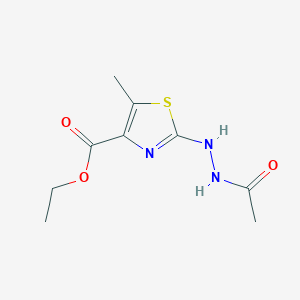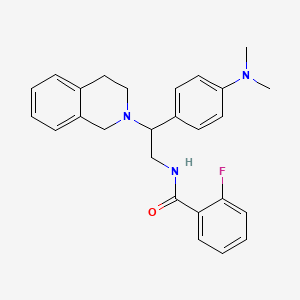![molecular formula C12H24N2O8 B2760550 [3-(Aminomethyl)oxetan-3-yl]methanol hemioxalate CAS No. 1523571-98-3](/img/structure/B2760550.png)
[3-(Aminomethyl)oxetan-3-yl]methanol hemioxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[3-(Aminomethyl)oxetan-3-yl]methanol” is a chemical compound with the molecular formula C5H11NO2 . It is also known by its IUPAC name [3-(aminomethyl)-3-oxetanyl]methanol . The compound has a molecular weight of 117.15 .
Molecular Structure Analysis
The InChI code for “[3-(Aminomethyl)oxetan-3-yl]methanol” is 1S/C5H11NO2/c6-1-5(2-7)3-8-4-5/h7H,1-4,6H2 . This code provides a specific representation of the molecule’s structure. The SMILES string for this compound is NCC1(COC1)CO , which is another way to represent the molecular structure.Physical And Chemical Properties Analysis
“[3-(Aminomethyl)oxetan-3-yl]methanol” is a compound with a molecular weight of 117.15 . It is stored at a temperature of 4 degrees Celsius . The compound is in the form of an oil .Wissenschaftliche Forschungsanwendungen
Sustainable Chemical Synthesis
A significant application of methanol in scientific research is as a sustainable C1 source for chemical syntheses, such as the selective N-formylation and N-methylation of amines. Methanol's use demonstrates an eco-friendly approach to chemical reactions, providing a green alternative for functionalizing amines in moderate to excellent yields. Mechanistic studies highlight the reversible and irreversible hydrogenation processes that enhance selectivity in these reactions, presenting methanol as a viable and efficient reactant for developing sustainable chemical processes (Choi & Hong, 2018).
Catalytic Asymmetric Synthesis
Methanol also finds application in catalytic asymmetric synthesis. The synthesis of enantiopure compounds, such as N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, from readily available starting materials highlights methanol's role in facilitating highly enantioselective reactions. These reactions, achieved with catalytic amounts of chiral compounds, underscore the potential of methanol in asymmetric catalysis, providing pathways to high enantiomeric excesses and demonstrating its utility in the synthesis of complex organic molecules (Wang et al., 2008).
Biochemical Applications
In biochemical research, methanol is used as a solubilizing agent to investigate transmembrane proteins and peptides. Studies using methanol reveal its significant impact on lipid dynamics, such as accelerating the flip-flop and transfer kinetics of lipids in biological membranes. This property of methanol aids in understanding the structural and functional relationships associated with membrane composition, highlighting its importance in biomembrane and proteolipid studies (Nguyen et al., 2019).
Safety and Hazards
The compound has several hazard statements including H302, H312, H314, and H332 . These indicate that the compound is harmful if swallowed, in contact with skin, causes severe skin burns and eye damage, and is harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
[3-(aminomethyl)oxetan-3-yl]methanol;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H11NO2.C2H2O4/c2*6-1-5(2-7)3-8-4-5;3-1(4)2(5)6/h2*7H,1-4,6H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJASASOKZSYAGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CN)CO.C1C(CO1)(CN)CO.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(1,2,4-Oxadiazol-5-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2760473.png)


![N-[(3,4-dimethoxyphenyl)methyl]-N-(2-methylcyclohexyl)prop-2-enamide](/img/structure/B2760480.png)
![2-(Allylsulfanyl)-4-chloro[1]benzothieno[3,2-d]pyrimidine](/img/structure/B2760481.png)
![2-((5-fluoro-2-methoxyphenyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2760482.png)

![3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]butanoic acid](/img/structure/B2760484.png)
![7-[5-(2,4-dichlorophenyl)-2-furyl]-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2760485.png)
![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,1-dimethyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B2760486.png)
![2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-4-(3-fluorophenyl)-N-methyl-N-(4-methylphenyl)thiophene-3-sulfonamide](/img/structure/B2760489.png)

